1-(4-Chlorophenyl)ethanone oxime

Catalog No.
S1535792
CAS No.
1956-39-4
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)ethanone oxime

CAS Number

1956-39-4

Product Name

1-(4-Chlorophenyl)ethanone oxime

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+

InChI Key

KAXTWDXRCMICEQ-UXBLZVDNSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)Cl

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)Cl

The exact mass of the compound 1-(4-Chlorophenyl)ethanone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorophenyl)ethanone oxime, commonly known as 4'-chloroacetophenone oxime, is a halogenated aromatic ketoxime widely procured as a stable, highly crystalline building block for advanced organic synthesis . Featuring a para-chloro substituted phenyl ring, it serves as a critical intermediate for the production of N-substituted amides via the Beckmann rearrangement, as well as a precursor for complex nitrogen-containing heterocycles like isoquinolines [1]. For industrial and pharmaceutical buyers, the compound is defined by its excellent thermal stability, high processability during scale-up, and the dual utility of its chloro-substituent, which modulates electronic reactivity while providing a reliable structural handle for downstream transition-metal cross-coupling[2].

Substituting 1-(4-Chlorophenyl)ethanone oxime with its unsubstituted counterpart (acetophenone oxime) or electron-donating analogs (such as 4-methoxyacetophenone oxime) fundamentally alters both physical handling and chemical reactivity [1]. Physically, unsubstituted acetophenone oxime possesses a significantly lower melting point (~58–60 °C), making it prone to clumping and partial melting in warm industrial environments, whereas the 4-chloro derivative remains a stable, free-flowing solid . Chemically, the para-chloro group exerts a specific electronic influence that dictates migratory aptitude in Beckmann rearrangements and enhances regioselectivity in C-H activation pathways [2]. Furthermore, replacing the chloro-substituent eliminates the critical aryl-halide bond required for subsequent palladium-catalyzed cross-coupling reactions, prematurely truncating the synthetic utility of the resulting intermediates [1].

Thermal Stability and Bulk Handling Suitability

For bulk procurement and industrial handling, the physical state of a precursor is critical. 1-(4-Chlorophenyl)ethanone oxime exhibits a melting point of 96–99 °C, ensuring it remains a stable, free-flowing crystalline solid under standard storage and transport conditions. In contrast, the unsubstituted baseline, acetophenone oxime, melts at a significantly lower 58–60 °C, increasing the risk of clumping or fusing in warm environments .

Evidence DimensionMelting Point
Target Compound Data96–99 °C
Comparator Or Baseline58–60 °C (Acetophenone oxime)
Quantified Difference~38 °C higher melting point
ConditionsStandard atmospheric pressure

Ensures material stability and prevents clumping during bulk transport and storage, streamlining weighing and automated handling in industrial settings.

Yield Superiority in Ru-Catalyzed Isoquinoline Synthesis

In transition-metal catalyzed cyclizations, the para-substituent heavily influences conversion efficiency. During the ruthenium-catalyzed highly regioselective cyclization of o-methyl ketoximes with 1-phenyl-1-propyne, the o-methyl 4-chloroacetophenone oxime derivative achieved a 73% yield of the corresponding isoquinoline [1]. Under identical conditions, the electron-donating o-methyl 4-methoxyacetophenone oxime comparator yielded only 69%[1].

Evidence DimensionIsolated Yield of Isoquinoline Derivative
Target Compound Data73% yield
Comparator Or Baseline69% yield (4-methoxyacetophenone oxime derivative)
Quantified Difference4% absolute yield increase
Conditions[{RuCl2(p-cymene)}2] catalyst, NaOAc, MeOH, 100 °C, 16 h

Provides higher conversion efficiency in complex C-H activation workflows while retaining a valuable halogen handle for downstream functionalization.

Gram-Scale Processability in Oxidative Deoximation

A key metric for industrial precursor selection is the ability to maintain high yields upon scale-up. When 4-chloroacetophenone oxime was subjected to NaNO2/Amberlyst-15 catalyzed aerobic oxidative deoximation, scaling the reaction 50-fold (from 1 mmol to 50 mmol, 8.45 g) resulted in an isolated yield of 92–95% [1]. This demonstrates exceptional process robustness and minimal byproduct formation at scale compared to more sensitive oxime substrates [1].

Evidence DimensionScale-Up Isolated Yield
Target Compound Data92–95% yield at 50 mmol scale
Comparator Or BaselineStandard 1 mmol laboratory baseline
Quantified DifferenceYield maintained >92% despite 50x scale increase
ConditionsNaNO2 catalyst, Amberlyst-15, CH3CN/H2O, room temperature

Proves the compound's high robustness and reproducibility in scaled-up deprotection protocols, reducing risk in process chemistry.

Upstream Synthesis Efficiency for NO-Donor Precursors

The efficiency of synthesizing the oxime intermediate directly impacts the cost of goods for downstream active pharmaceutical ingredients (APIs). In the synthesis of precursors for N-aryl N'-hydroxyguanidine NO-donors, 4-chloroacetophenone oxime was obtained in 75% yield from its parent ketone[1]. In contrast, the 4-methoxyacetophenone oxime comparator was isolated in only 65% yield under the same synthetic methodology [1].

Evidence DimensionOxime Synthesis Yield from Ketone
Target Compound Data75% yield
Comparator Or Baseline65% yield (4-methoxyacetophenone)
Quantified Difference10% absolute yield increase
ConditionsCondensation with hydroxylamine hydrochloride

Higher upstream conversion efficiency reduces raw material waste and lowers the overall manufacturing cost for complex pharmaceutical intermediates.

Synthesis of Halogenated Isoquinolines via C-H Activation

Directly leveraging its superior 73% yield in Ru-catalyzed cyclizations, this compound is the optimal choice for synthesizing substituted isoquinolines where the preserved aryl-chloride bond is required for subsequent cross-coupling [1].

Scale-Up Optimization of Deprotection Protocols

Due to its proven ability to maintain 92–95% yields at the 50 mmol scale, it serves as a highly reliable, robust model substrate for industrial chemists optimizing aerobic oxidative deoximation processes [2].

Manufacturing of N-Aryl N'-Hydroxyguanidine NO-Donors

Benefiting from a 10% higher upstream synthesis yield compared to methoxy analogs, it is a highly cost-effective intermediate for producing NO-donor APIs targeting nitric oxide synthase (NOS) pathways [3].

Industrial Beckmann Rearrangements for Substituted Acetanilides

Its high melting point (96–99 °C) ensures free-flowing bulk handling, making it the preferred precursor over low-melting unsubstituted oximes for the large-scale synthesis of 4-chloroacetanilide and related derivatives .

XLogP3

2.5

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